molecular formula C7H6BrF2N B2413054 2-Bromo-5-(difluoromethyl)-3-methylpyridine CAS No. 1806764-00-0

2-Bromo-5-(difluoromethyl)-3-methylpyridine

Cat. No.: B2413054
CAS No.: 1806764-00-0
M. Wt: 222.033
InChI Key: QKWXUCXEHUXQOR-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-3-methylpyridine is a heterocyclic organic compound with the molecular formula C7H6BrF2N. It is a derivative of pyridine, characterized by the presence of bromine, difluoromethyl, and methyl groups attached to the pyridine ring.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-3-methylpyridine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-3-methylpyridine typically involves the bromination of 5-(difluoromethyl)-3-methylpyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-3-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Bromo-4-(trifluoromethyl)pyridine: Bromine and trifluoromethyl groups are positioned differently on the pyridine ring.

    4-Bromo-2-nitroaniline: Contains a bromine atom and a nitro group on an aniline ring.

Uniqueness

2-Bromo-5-(difluoromethyl)-3-methylpyridine is unique due to the presence of both difluoromethyl and methyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c1-4-2-5(7(9)10)3-11-6(4)8/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXUCXEHUXQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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